NMDA Receptor Affinity and Potency: Remacemide vs. Its Own Active Metabolite and MK-801
Remacemide exhibits weak intrinsic NMDA receptor antagonism compared to its active desglycinyl metabolite (AR-R12495XX). In whole-cell voltage-clamp recordings from cultured rat hippocampal neurons, (±)-remacemide inhibited NMDA-evoked currents with IC50 values of 67-75 µM [1]. In contrast, the S(+)-des-glycine metabolite was approximately 100-fold more potent, with an IC50 of 0.7 µM [1]. This potency differential is further substantiated by binding studies, where the metabolite was 100-fold more potent at displacing [3H]MK-801 binding from synaptic membranes [2].
| Evidence Dimension | NMDA receptor antagonism (IC50) |
|---|---|
| Target Compound Data | (±)-Remacemide: 67-75 µM |
| Comparator Or Baseline | S(+)-Desglycinyl-remacemide (active metabolite): 0.7 µM; MK-801: ~0.01-0.03 µM |
| Quantified Difference | Metabolite is ~100-fold more potent than parent compound; parent compound is >2000-fold less potent than MK-801. |
| Conditions | Whole-cell voltage-clamp in cultured rat hippocampal neurons at -60 mV |
Why This Matters
This confirms remacemide's role as a prodrug; researchers must account for metabolic conversion to achieve meaningful NMDA receptor blockade in vivo or in ex vivo systems.
- [1] Subramaniam, S., Donevan, S. D., & Rogawski, M. A. (1996). Block of the N-methyl-D-aspartate receptor by remacemide and its des-glycine metabolite. Journal of Pharmacology and Experimental Therapeutics, 276(1), 161-168. View Source
- [2] Palmer, G. C., et al. (1992). Biological profile of the metabolites and potential metabolites of the anticonvulsant remacemide. Epilepsy Research, 12(1), 9-20. View Source
